molecular formula C20H14ClN3O3 B7636215 (3-chloro-4-methylquinolin-2-yl)methyl 4-oxo-3H-phthalazine-1-carboxylate

(3-chloro-4-methylquinolin-2-yl)methyl 4-oxo-3H-phthalazine-1-carboxylate

Cat. No. B7636215
M. Wt: 379.8 g/mol
InChI Key: ILMXCNLGQQYHBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-chloro-4-methylquinolin-2-yl)methyl 4-oxo-3H-phthalazine-1-carboxylate, also known as CMQM, is a synthetic compound that has been widely used in scientific research. It is a heterocyclic compound that contains a quinoline ring and a phthalazine ring, both of which are important structural components in many biologically active molecules.

Mechanism of Action

The mechanism of action of (3-chloro-4-methylquinolin-2-yl)methyl 4-oxo-3H-phthalazine-1-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, as well as the activity of protein kinase C, a signaling molecule that regulates cell growth and differentiation. This compound has also been shown to modulate the activity of G protein-coupled receptors, which are involved in a wide range of physiological processes.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects in various systems. It has been shown to induce apoptosis (programmed cell death) in cancer cells, to inhibit the production of reactive oxygen species (ROS) in neurons, and to modulate the release of neurotransmitters such as dopamine and glutamate. In addition, this compound has been found to have anti-inflammatory effects in animal models of arthritis and colitis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (3-chloro-4-methylquinolin-2-yl)methyl 4-oxo-3H-phthalazine-1-carboxylate in lab experiments is its high potency and selectivity. It has been shown to have activity in the low micromolar range, which makes it a useful tool for studying biological processes. In addition, this compound is relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, one limitation of using this compound is its poor solubility in aqueous solutions, which can make it difficult to work with in some experimental systems.

Future Directions

There are a number of future directions for research involving (3-chloro-4-methylquinolin-2-yl)methyl 4-oxo-3H-phthalazine-1-carboxylate. One area of interest is the development of analogs with improved potency and selectivity. Another area of interest is the study of this compound's effects on other signaling pathways and enzymes. Finally, this compound's potential as a therapeutic agent for cancer and neurodegenerative diseases warrants further investigation.

Synthesis Methods

The synthesis of (3-chloro-4-methylquinolin-2-yl)methyl 4-oxo-3H-phthalazine-1-carboxylate involves a multi-step process that starts with the reaction of 2-chloro-4-methylquinoline with sodium hydride to form the corresponding sodium salt. This intermediate is then reacted with 4-oxo-3H-phthalazine-1-carboxylic acid in the presence of triethylamine to yield this compound. The overall yield of this synthesis method is around 50%, and the purity of the product can be improved by recrystallization.

Scientific Research Applications

(3-chloro-4-methylquinolin-2-yl)methyl 4-oxo-3H-phthalazine-1-carboxylate has been used in a variety of scientific research applications, including drug discovery, cancer research, and neuroscience. It has been shown to have potent anti-cancer activity in vitro and in vivo, and it has also been found to have neuroprotective effects in animal models of Parkinson's disease and traumatic brain injury. In addition, this compound has been used as a fluorescent probe for imaging cellular structures and as a ligand for G protein-coupled receptors.

properties

IUPAC Name

(3-chloro-4-methylquinolin-2-yl)methyl 4-oxo-3H-phthalazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O3/c1-11-12-6-4-5-9-15(12)22-16(17(11)21)10-27-20(26)18-13-7-2-3-8-14(13)19(25)24-23-18/h2-9H,10H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMXCNLGQQYHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=CC=CC=C12)COC(=O)C3=NNC(=O)C4=CC=CC=C43)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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